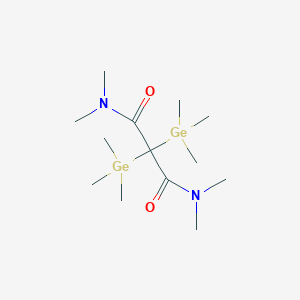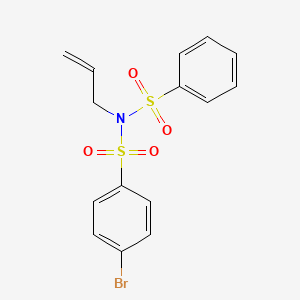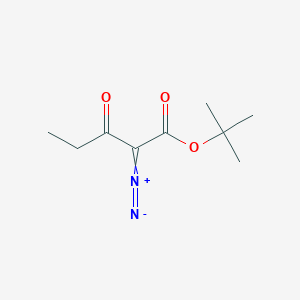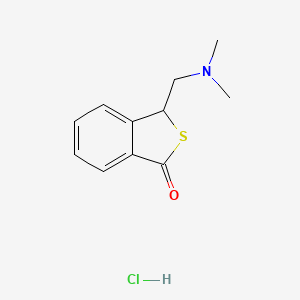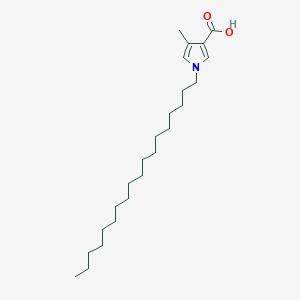
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a long octadecyl chain attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrole ring. The presence of the methyl group at the fourth position further distinguishes it from other pyrrole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials could include 2,5-hexanedione and octadecylamine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Another method involves the cyclization of α-amino ketones with aldehydes. This reaction can be catalyzed by transition metals like copper or ruthenium, which facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated into the industrial process to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the second and fifth positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those regulating cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the pyrrole-3-carboxylic acid core but differs in the substituents attached to the pyrrole ring.
N-Substituted pyrroles: These compounds have various alkyl or aryl groups attached to the nitrogen atom, influencing their chemical and biological properties.
Uniqueness
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is unique due to its long octadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications in drug development and material science .
Properties
CAS No. |
106176-09-4 |
|---|---|
Molecular Formula |
C24H43NO2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
4-methyl-1-octadecylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-22(2)23(21-25)24(26)27/h20-21H,3-19H2,1-2H3,(H,26,27) |
InChI Key |
FWNXVZACLCYGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=C(C(=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


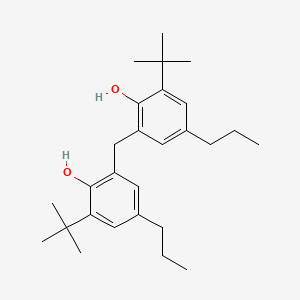
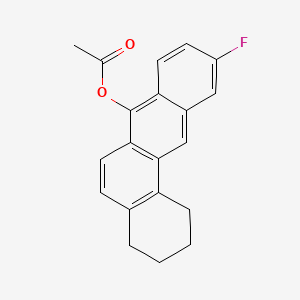
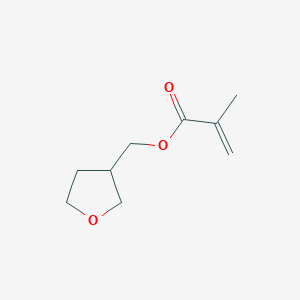
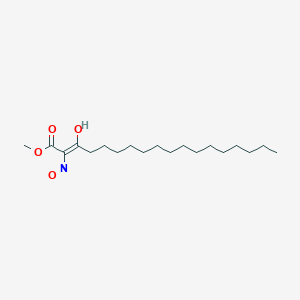
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
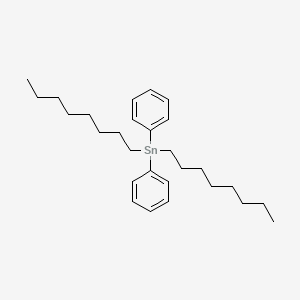
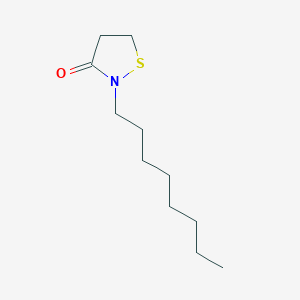
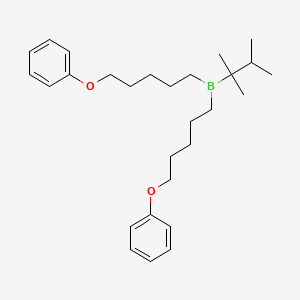
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
